molecular formula C13H18O B1339345 2,2,3',4'-Tetramethylpropiophenone CAS No. 7397-00-4

2,2,3',4'-Tetramethylpropiophenone

Cat. No. B1339345
CAS RN: 7397-00-4
M. Wt: 190.28 g/mol
InChI Key: DRXPDJIYWNCJPP-UHFFFAOYSA-N
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Description

The compound of interest, 2,2,3',4'-Tetramethylpropiophenone, is a chemical entity that can be associated with various chemical reactions and syntheses. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for understanding the properties and reactivity of 2,2,3',4'-Tetramethylpropiophenone.

Synthesis Analysis

The synthesis of complex organic molecules often involves palladium-catalyzed reactions, as seen in the paper discussing the reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides, leading to multiple arylation products . This suggests that palladium-catalyzed methods could potentially be applied to the synthesis of 2,2,3',4'-Tetramethylpropiophenone or

Scientific Research Applications

Catalytic Reactions

2-Hydroxy-2-methylpropiophenone, a compound related to 2,2,3',4'-Tetramethylpropiophenone, is utilized in palladium-catalyzed reactions with aryl bromides. This process leads to unique multiple arylation via successive C-C and C-H bond cleavages, producing 1,1,2,2-tetraarylethanes and 4,4-diaryl-1-phenylisochroman-3-ones (Wakui et al., 2004).

Pharmaceutical Research

A study on the design, synthesis, and testing of 2-(aryloxy)-2-methylpropionic acids, structurally related to 2,2,3',4'-Tetramethylpropiophenone, explored their role as allosteric modifiers of hemoglobin. These compounds were found to significantly decrease the oxygen affinity of human hemoglobin A, suggesting potential applications in clinical areas needing reversal of depleted oxygen supply (Randad et al., 1991).

Organic Synthesis

3,3-Diaryl-2-hydroxypropiophenones, chemically similar to 2,2,3',4'-Tetramethylpropiophenone, are subject to base-catalyzed α-ketol rearrangements. This results in the production of isomeric 1-hydroxypropan-2-ones, which are useful intermediates for synthesizing novel 4-arylflavan-3-ones (Hall et al., 1980).

Mesomorphic Properties

Tetrakis[4-(trisalkyloxybenzoyloxy)phenyl]ethenes with lipophilic side chains were synthesized, utilizing 4,4′-dimethoxybenzophenone, a compound structurally related to 2,2,3',4'-Tetramethylpropiophenone. These compounds displayed hexagonal columnar mesophases, indicating potential applications in advanced materials research (Schultz et al., 2001).

Safety And Hazards

The safety data sheet for 2,2,3’,4’-Tetramethylpropiophenone indicates that it may be harmful if swallowed . It may cause skin irritation and serious eye irritation .

properties

IUPAC Name

1-(3,4-dimethylphenyl)-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-9-6-7-11(8-10(9)2)12(14)13(3,4)5/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRXPDJIYWNCJPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60573023
Record name 1-(3,4-Dimethylphenyl)-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60573023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3',4'-Tetramethylpropiophenone

CAS RN

7397-00-4
Record name 1-(3,4-Dimethylphenyl)-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60573023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

A suspension of 25.9 g. (0.15 mole) of phenyl thio copper in 1 liter dry tetrahydrofuran is cooled to -20° C. and treated by the dropwise addition of 120 ml. t-butyl lithium (0.149 mole, 1.24 M in pentane) for about 20 minutes maintaining the temperature at -20° C. The resulting green solution is stirred at -20° C. for 5 minutes and then cooled to -72° C. and treated by the dropwise addition of 17.8 g. (0.107 mole) 3,4-dimethyl-benzoyl chloride in 50 ml. tetrahydrofuran for about 20 minutes. The mixture is then stirred at -22° C. for 11/2 hours and then treated with 100 ml. methanol and allowed to warm to room temperature and then hydrolyzed by the addition of 250 ml. saturated ammonium chloride. The resulting solids are filtered and washed with tetrahydrofuran. The filtrate is dried over anhydrous magnesium sulfate, filtered and evaporated and the oil distilled to give 3',4' -dimethylpivalophenone; (b.p. 73°-76° C. at 0.1 mm).
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